2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate
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Overview
Description
2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate is a synthetic organic compound that features a trifluoroethyl group, a benzothiazole moiety, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Trifluoroethyl Group: This step involves the reaction of a suitable precursor with trifluoroethyl iodide or trifluoroethyl bromide under basic conditions.
Formation of the Butenoate Ester: The final step involves the esterification of the intermediate with an appropriate acid or acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the butenoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity or stability, while the benzothiazole moiety might interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate: Similar compounds might include other trifluoroethyl esters or benzothiazole derivatives.
Comparison: Compared to similar compounds, This compound might offer unique properties such as enhanced stability, reactivity, or biological activity due to the presence of both the trifluoroethyl and benzothiazole groups.
Properties
Molecular Formula |
C13H9F3N2O3S |
---|---|
Molecular Weight |
330.28 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H9F3N2O3S/c14-13(15,16)7-21-11(20)6-5-10(19)18-12-17-8-3-1-2-4-9(8)22-12/h1-6H,7H2,(H,17,18,19)/b6-5+ |
InChI Key |
VFKAICQVNMJJFL-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C(=O)OCC(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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